Reglitazar (CAS 170861-63-9), also known as JTT-501, is a non-thiazolidinedione (non-TZD) isoxazolidine-3,5-dione derivative that functions as a dual peroxisome proliferator-activated receptor (PPAR) agonist. Unlike pure PPARγ agonists such as rosiglitazone or pioglitazone, reglitazar exhibits dominant PPARγ agonism coupled with partial PPARα activation, making it a valuable tool for modeling complex lipid and glucose metabolic pathways in vitro and in vivo. For procurement and material selection, its primary value lies in its distinct structural class, which bypasses specific TZD-associated off-target effects—such as acute mitochondrial fuel oxidation inhibition in skeletal muscle—while serving as a potent positive control for PPAR-mediated hepatotoxicity in cellular assays. These unique pharmacological and toxicological profiles make it an essential benchmark compound for medicinal chemistry programs seeking to decouple insulin sensitization from TZD-class adverse effects [1].
Substituting reglitazar with standard thiazolidinediones (TZDs) like pioglitazone or rosiglitazone fundamentally alters the experimental outcomes of metabolic and toxicological assays. Standard TZDs induce a rapid, PPARγ-independent suppression of mitochondrial fuel oxidation in skeletal muscle, confounding the study of true PPARγ-mediated insulin sensitization. Because reglitazar possesses an isoxazolidinedione core rather than a TZD core, it does not trigger this acute mitochondrial inhibition, allowing for a cleaner evaluation of receptor-mediated downstream effects. Furthermore, in hepatotoxicity models, reglitazar exhibits a significantly lower cell viability IC50 in HepG2 cells compared to standard TZDs, rendering it non-interchangeable when a potent positive control for drug-induced liver injury (DILI) or apoptosis is required in PPAR agonist screening pipelines[1].
Standard TZD-based PPARγ agonists exhibit a well-documented off-target effect: the acute, receptor-independent inhibition of mitochondrial fuel oxidation in skeletal muscle. In a 25-hour exposure assay using isolated rat soleus muscle strips, 5 µM troglitazone and pioglitazone strongly inhibited CO2 production from palmitate by -61 ± 2% and -43 ± 7%, respectively. In contrast, 5 µM reglitazar (JTT-501) produced no significant inhibition (-5 ± 7%). This quantitative divergence confirms that reglitazar's isoxazolidinedione structure bypasses the direct mitochondrial suppression inherent to the TZD class [1].
| Evidence Dimension | Acute inhibition of mitochondrial fuel oxidation (palmitate to CO2) |
| Target Compound Data | -5 ± 7% (no significant inhibition) at 5 µM |
| Comparator Or Baseline | Troglitazone (-61 ± 2%) and Pioglitazone (-43 ± 7%) at 5 µM |
| Quantified Difference | >38% absolute reduction in mitochondrial inhibition compared to standard TZDs |
| Conditions | Rat soleus muscle strips exposed for 25 hours |
Procuring reglitazar allows researchers to isolate true PPARγ-mediated metabolic effects in muscle tissue without the confounding off-target mitochondrial toxicity caused by standard TZDs.
For toxicological screening of novel PPAR agonists, selecting an appropriate positive control is critical. In a 16-hour viability assay using human HepG2 cells, reglitazar demonstrated a cell viability IC50 of 44 µM, indicating significantly higher cytotoxicity than rosiglitazone (IC50 = 165 µM) and pioglitazone (IC50 = 96 µM). Additionally, reglitazar strongly increased the percentage of apoptotic cells compared to DMSO controls. This pronounced cytotoxic profile makes reglitazar a superior benchmark compound for inducing and studying PPAR-agonist-related hepatotoxicity [1].
| Evidence Dimension | In vitro hepatotoxicity (Cell viability IC50) |
| Target Compound Data | 44 µM |
| Comparator Or Baseline | Pioglitazone (96 µM) and Rosiglitazone (165 µM) |
| Quantified Difference | 2.18-fold to 3.75-fold higher cytotoxicity (lower IC50) than standard TZDs |
| Conditions | Human HepG2 cells, 16-hour exposure |
Reglitazar is an ideal procurement choice as a highly penetrant positive control for investigating the mechanisms of drug-induced liver injury and apoptosis in early-stage drug discovery.
Reglitazar offers a specific dual-activation profile that distinguishes it from pure PPARγ agonists. In cell-based GAL4-hybrid reporter gene transactivation assays, reglitazar activates PPARγ with an EC50 of approximately 0.28 µM while also activating PPARα with an EC50 of 5.4 µM. By comparison, highly selective TZDs like rosiglitazone exhibit potent PPARγ activation (EC50 ~0.02 µM) but virtually no PPARα activity (EC50 > 10 µM). This ~20-fold separation between gamma and alpha potencies allows reglitazar to be used as a gamma-dominant, partial alpha dual agonist [1].
| Evidence Dimension | PPAR receptor transactivation potency (EC50) |
| Target Compound Data | PPARγ EC50 = 0.28 µM; PPARα EC50 = 5.4 µM |
| Comparator Or Baseline | Rosiglitazone (PPARγ EC50 ~0.02 µM; PPARα EC50 > 10 µM) |
| Quantified Difference | Reglitazar provides measurable PPARα agonism (5.4 µM) absent in pure TZDs |
| Conditions | Cell-based GAL4-hybrid reporter gene transactivation assay |
Enables precise pharmacological modeling of partial dual agonism, which is necessary for evaluating combined lipid-lowering and insulin-sensitizing pathways that pure TZDs cannot trigger.
Due to its established low IC50 (44 µM) for cytotoxicity in human HepG2 cells, reglitazar is an optimal benchmark compound for in vitro hepatotoxicity screening. Toxicology labs can procure reglitazar to validate apoptosis assays and gene expression profiling when screening next-generation insulin sensitizers, ensuring that new candidates do not share this specific liability [1].
Because reglitazar does not acutely inhibit mitochondrial fuel oxidation (unlike troglitazone or pioglitazone), it is the preferred pharmacological tool for studying PPARγ-mediated glucose uptake and GLUT4 translocation in isolated skeletal muscle. It allows researchers to observe receptor-driven metabolic improvements without the artifactual suppression of palmitate oxidation [2].
As an isoxazolidine-3,5-dione derivative, reglitazar serves as a critical structural comparator for medicinal chemistry teams developing non-TZD dual PPAR agonists. Procuring reglitazar allows teams to benchmark the physicochemical properties, receptor binding kinetics, and off-target profiles of novel heterocyclic scaffolds against a well-characterized non-TZD clinical predecessor [3].